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Compound of Interest

Compound Name: Cavutilide

Cat. No.: B10827136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cavutilide (also known as Refralon or

Niferidil), a novel Class III antiarrhythmic agent, with other established antiarrhythmic drugs.

The information is based on available clinical trial data and preclinical studies, offering an

objective overview of its efficacy, safety, and mechanism of action.

Comparative Efficacy of Cavutilide in Atrial
Fibrillation (AF)
Cavutilide has demonstrated high efficacy in the pharmacological conversion of both

paroxysmal and persistent atrial fibrillation to sinus rhythm (SR). The following tables

summarize the quantitative data from clinical trials, comparing its performance with other

antiarrhythmic agents.

Table 1: Efficacy of Intravenous Cavutilide in Conversion of Atrial Fibrillation (Cumulative

Dose)
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Cumulative Dose
Conversion to Sinus
Rhythm (Patients with
Heart Failure)

Conversion to Sinus
Rhythm (Patients without
Heart Failure)

5 µg/kg 37.9%[1][2] 36.9%[1][2]

10 µg/kg 58.6%[1][2] 58.0%[1]

20 µg/kg 74.0%[1][2] 77.0%[1]

30 µg/kg 92.8%[1][2] 90.1%[1]

Table 2: Comparative Efficacy of Cavutilide and Other Antiarrhythmic Drugs in Atrial Fibrillation
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Drug
Efficacy in
Paroxysmal AF

Efficacy in
Persistent AF

Key Findings

Cavutilide
92% conversion

rate[1][2]

89% conversion rate

(median duration 70.5

days)[1][2]

High efficacy in both

paroxysmal and long-

standing persistent

AF.[1][2]

Ibutilide Not specified

48% sinus rhythm

restoration for AF/AFL

duration of 30 days[1]

Considered one of the

most effective agents

for persistent AF, but

with lower efficacy

than Cavutilide.[1]

Vernakalant
47-52% for AF

duration ≤ 7 days[1]

8% for AF duration 8-

45 days[1]

Efficacy significantly

decreases with longer

AF duration.[1]

Ineffective in atrial

flutter.[1]

Dofetilide Not specified Not specified

A preclinical study

showed that dofetilide

caused more

prolonged and

multiple episodes of

ventricular tachycardia

and Torsade de

Pointes (TdP)

compared to

Cavutilide under the

same conditions.[3]

Amiodarone Not specified Not specified

While effective,

amiodarone is

associated with

significant

extracardiac multi-

organ toxicity with

long-term use.[4]
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Safety Profile
The primary safety concern with Class III antiarrhythmic drugs is the potential for proarrhythmic

effects, particularly Torsade de Pointes (TdP), due to QT interval prolongation.

Table 3: Safety Profile of Cavutilide

Adverse Event Incidence Notes

QT Prolongation > 500 ms
15.5% (with HF) - 19% (without

HF)[1]

A moderate and expected

effect of a Class III agent.[1]

Torsade de Pointes (TdP) 0.4% - 1.7%[1][5]

The risk is considered

moderate.[1] One reported

case was successfully treated

with MgSO4.[1]

Symptomatic/Severe

Bradycardia
Not observed[1]

Cavutilide does not

significantly affect sinus node

automaticity.[1]

Experimental Protocols
Clinical Trial Protocol for Intravenous Cavutilide
Administration
This protocol was utilized in a retrospective cohort study to evaluate the efficacy and safety of

Cavutilide for pharmacological cardioversion of AF.[2]

Patient Population: Patients with paroxysmal and persistent atrial fibrillation, with and without

heart failure.[2]

Drug Administration: A 4-stage intravenous bolus administration protocol was followed:[2][6]

Bolus 1: 5 µg/kg

Bolus 2 (if SR not restored): 5 µg/kg (cumulative dose = 10 µg/kg) administered after 15

minutes.
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Bolus 3 (if SR not restored): 10 µg/kg (cumulative dose = 20 µg/kg) administered after 15

minutes.

Bolus 4 (if SR not restored): 10 µg/kg (cumulative dose = 30 µg/kg) administered after 15

minutes.

Monitoring: Continuous Holter electrocardiogram (ECG) monitoring was initiated before the

first infusion and continued for 24 hours.[2]

Exclusion Criteria for Subsequent Boluses: Administration of subsequent boluses was halted

if the patient's sinus rhythm was restored, or if bradycardia, QT prolongation > 500 ms, or

evidence of proarrhythmia was observed.[2]

Primary Endpoint: Restoration of sinus rhythm within 24 hours of the initial bolus.[2]

Preclinical Protocol: Whole-Cell Patch-Clamp Study
This in vitro study characterized the inhibition of hERG K+ channels by Cavutilide.[5]

Cell Line: CHO-K1 cells expressing hERG channels.[5]

Technique: Whole-cell patch-clamp technique.[5]

Objective: To determine the IC50 of Cavutilide for hERG channel inhibition and to study the

state-dependent binding of the drug to the channel.[5]

Key Findings:

Cavutilide demonstrated high-affinity inhibition of the rapid delayed rectifier potassium

current (IKr) carried by hERG channels, with an IC50 of 12.8 nM.[5]

Cavutilide binds to open and inactivated hERG channels but not to resting channels,

indicating a depolarization-dependent action.[5]

The inhibition of IKr by Cavutilide is frequency-dependent, with a stronger effect at higher

stimulation frequencies.[5]

Signaling Pathways and Experimental Workflows
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Mechanism of Action of Cavutilide
Cavutilide exerts its antiarrhythmic effect primarily by blocking the rapid component of the

delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade

prolongs the cardiac action potential duration and the effective refractory period of

cardiomyocytes, thereby terminating re-entrant arrhythmias like atrial fibrillation. Additionally,

Cavutilide inhibits the L-type calcium current (ICaL).[1]
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Caption: Mechanism of action of Cavutilide on cardiac ion channels.

Experimental Workflow: Clinical Trial of Intravenous
Cavutilide
The following diagram illustrates the workflow of the clinical trial protocol for administering

intravenous Cavutilide.
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Caption: Dosing and evaluation workflow for Cavutilide administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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